2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an indole moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Indole Formation: The indole moiety can be constructed via the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a ketone or aldehyde.
Coupling Reactions: The oxadiazole and indole intermediates are then coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation.
Furan Ring Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the indole or furan rings using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the furan or indole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole ring may yield indole-2-carboxylic acid derivatives, while reduction of the oxadiazole ring could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or photophysical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide: can be compared with other compounds containing oxadiazole, indole, or furan rings, such as:
Uniqueness
The uniqueness of this compound lies in its combination of three distinct functional groups, which may confer unique chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical space and developing novel applications in various fields.
Properties
IUPAC Name |
2-[2-(5-butyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-2-3-10-20-23-24-21(28-20)18-12-15-7-4-5-9-17(15)25(18)14-19(26)22-13-16-8-6-11-27-16/h4-9,11-12H,2-3,10,13-14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDVUABWBPZOLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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